molecular formula C11H17NO2 B224058 Ethylcyanocyclohexyl acetate CAS No. 1331-45-9

Ethylcyanocyclohexyl acetate

Cat. No.: B224058
CAS No.: 1331-45-9
M. Wt: 195.26 g/mol
InChI Key: KZFIGILTDRNYEJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cyclohexylacetate (CAS: 3213-50-1), also known as ethyl cyano(cyclohexyl)acetate, is an organic ester compound with the molecular formula C₁₁H₁₇NO₂. Its structure features a cyclohexyl group bonded to a cyano-substituted acetate backbone, esterified with an ethyl group. This compound is characterized by its polarity (due to the nitrile and ester groups) and lipophilicity (from the cyclohexyl moiety), making it a versatile intermediate in organic synthesis and pharmaceutical applications. Synonymous names include Cyclohexaneacetic acid, α-cyano-, ethyl ester and ethyl 2-cyano-2-cyclohexyl-ethanoate .

Properties

CAS No.

1331-45-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2-cyano-2-ethylcyclohexyl) acetate

InChI

InChI=1S/C11H17NO2/c1-3-11(8-12)7-5-4-6-10(11)14-9(2)13/h10H,3-7H2,1-2H3

InChI Key

KZFIGILTDRNYEJ-UHFFFAOYSA-N

SMILES

CCC1(CCCCC1OC(=O)C)C#N

Canonical SMILES

CCC1(CCCCC1OC(=O)C)C#N

Synonyms

1-[2-(Acetyloxy)ethyl]cyclohexanecarbonitrile

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-Hydroxycyclohexylacetate

  • Structure: Replaces the cyano group with a hydroxyl (-OH) group.
  • Synthesis: Prepared via condensation of ethyl bromoacetate with cyclohexanone using zinc, followed by hydrolysis .
  • Reactivity: The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the cyano derivative.
  • Applications : Used in synthesizing β-hydroxy esters for polymer and pharmaceutical intermediates .

Methyl 2-Cyano-2-(2,6-Diethyl-4-Methylphenyl) Acetate

  • Structure : Substitutes cyclohexyl with a substituted aromatic (2,6-diethyl-4-methylphenyl) group.
  • Synthesis : Involves chlorination of a cyclohexylidene precursor in ethyl acetate, followed by reflux in dimethylformamide .
  • Properties : The aromatic ring introduces resonance stabilization and lower solubility in aliphatic solvents compared to the cyclohexyl analog.
  • Applications : Intermediate in agrochemical or medicinal chemistry due to steric and electronic tuning .

Methyl Acetoacetate

  • Structure: Simpler ester with a ketone (C=O) instead of cyano and cyclohexyl groups.
  • Physicochemical Properties : Boiling point 171.5°C, miscible with polar solvents. Lacks the lipophilic cyclohexyl group, reducing membrane permeability .
  • Applications : Key in Claisen condensations (e.g., synthesizing acetoacetic ester) and as a pharmaceutical intermediate .

Hexyl Acetate

  • Structure: Straight-chain ester (hexyl group) without cyano or cyclohexyl substituents.
  • Properties: Lower polarity (logP ≈ 2.5) and higher volatility (boiling point 169°C) compared to ethyl cyano(cyclohexyl)acetate.
  • Applications : Solvent in coatings and fragrances due to mild odor .

Data Table: Key Properties of Ethyl 2-Cyano-2-Cyclohexylacetate and Comparators

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Boiling Point (°C)
Ethyl 2-cyano-2-cyclohexylacetate C₁₁H₁₇NO₂ 195.26 Cyano, ester, cyclohexyl Organic synthesis Not reported
Ethyl 1-hydroxycyclohexylacetate C₁₀H₁₈O₃ 186.25 Hydroxyl, ester, cyclohexyl Polymer intermediates Not reported
Methyl 2-cyano-2-(2,6-diethyl-4-methylphenyl) acetate C₁₅H₁₉NO₂ 245.32 Cyano, ester, aromatic Agrochemical synthesis Not reported
Methyl acetoacetate C₅H₈O₃ 116.12 Ketone, ester Claisen condensation 171.5
Hexyl acetate C₈H₁₆O₂ 144.21 Ester Solvent in coatings 169

Research Findings and Functional Group Impact

  • Cyano Group: Enhances electrophilicity and participates in nucleophilic additions (e.g., Strecker synthesis). Increases compound polarity but may reduce thermal stability compared to hydroxyl or alkyl groups .
  • Cyclohexyl Group : Improves lipid solubility and bioavailability, critical in drug design. Steric hindrance from the cyclohexyl ring can slow enzymatic degradation .
  • Aromatic vs. Aliphatic Substituents: Aromatic analogs (e.g., 2,6-diethyl-4-methylphenyl) offer π-π stacking interactions but lower solubility in nonpolar media compared to cyclohexyl .

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